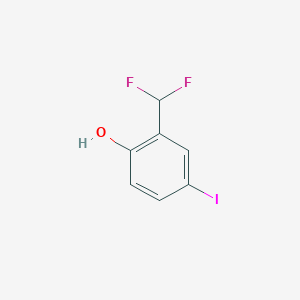
N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.301 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 1,3-dimethylbutylidene . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted naphthohydrazides.
Aplicaciones Científicas De Investigación
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparación Con Compuestos Similares
- N’-(1,3-Dimethylbutylidene)-3-hydroxybenzohydrazide
- N’-(1,3-Dimethylbutylidene)-3,5-dihydroxybenzohydrazide
Comparison: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to its benzene ring analogs.
Propiedades
Número CAS |
214417-91-1 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(Z)-4-methylpentan-2-ylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)8-12(3)18-19-17(21)15-9-13-6-4-5-7-14(13)10-16(15)20/h4-7,9-11,20H,8H2,1-3H3,(H,19,21)/b18-12- |
Clave InChI |
HPTJCEPNQHYWIH-PDGQHHTCSA-N |
SMILES isomérico |
CC(C)C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |
SMILES canónico |
CC(C)CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


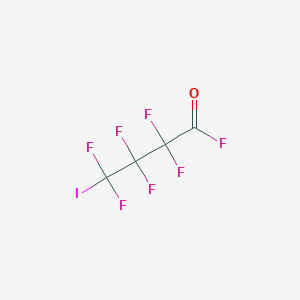
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
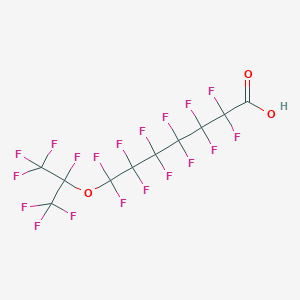
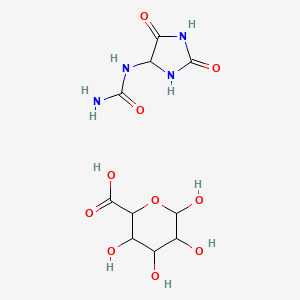

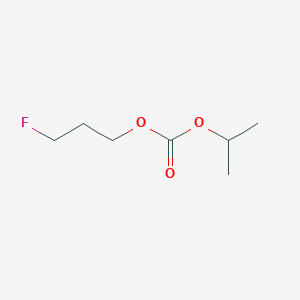
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
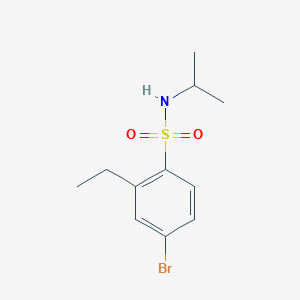
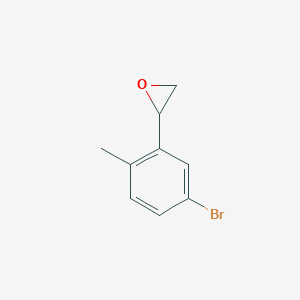
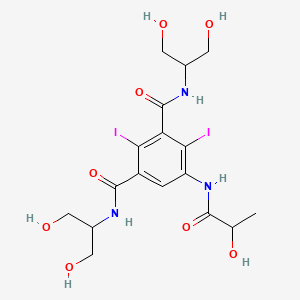
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
